![molecular formula C12H14N2O4S B2833815 3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid CAS No. 568553-40-2](/img/structure/B2833815.png)
3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid
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Description
“3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid” is a chemical compound with the molecular formula C12H14N2O4S . Its molecular weight is 282.32 . The IUPAC name for this compound is 4-{[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}-4-oxobutanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2O4S/c13-11(18)10-6-2-1-3-7(6)19-12(10)14-8(15)4-5-9(16)17/h1-5H2,(H2,13,18)(H,14,15)(H,16,17) and the InChI key is MYHMYWHHVFPELS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the sources I found.Scientific Research Applications
Solar Energy Conversion
Organic dyes derived from carbazole units connected to various electron withdrawing/anchoring species have been characterized for their photovoltaic performance in dye-sensitized solar cells (DSSCs). These studies highlight the importance of the structural arrangement in achieving efficient charge separation and conversion efficiency, suggesting that compounds with complex architectures similar to the specified chemical might find applications in the development of new organic dyes for solar energy conversion (Naik et al., 2017).
Luminescent Materials
Compounds incorporating thiophene and carbamoyl propanoic acid structures have been synthesized and characterized for their luminescent properties. These materials find use in the development of luminescent complexes with potential applications in sensing, imaging, and light-emitting devices. Such research indicates the utility of structurally complex compounds in enhancing the luminescent properties of materials (Kanwal et al., 2020).
Agrochemicals and Pharmaceuticals Synthesis
The regioselective hydrolysis of pyridinedicarboximide compounds to produce carbamoyl-α-picolinic acid, a versatile building block for synthesizing agrochemicals and pharmaceuticals, demonstrates the potential of specific carbamoyl compounds in facilitating the synthesis of valuable chemical entities. This suggests that compounds with similar functional groups could be relevant in synthesizing new agrochemical and pharmaceutical products (Ogawa et al., 2000).
Antibacterial Agents
The development of heterocyclic compounds incorporating sulfamoyl moieties and their evaluation as antimicrobial agents indicates the potential of using complex carbamoyl-containing compounds in the development of new antibacterial and antimicrobial therapies. This research underlines the importance of structural complexity in designing compounds with desired biological activities (Darwish et al., 2014).
properties
IUPAC Name |
4-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c13-11(18)10-6-2-1-3-7(6)19-12(10)14-8(15)4-5-9(16)17/h1-5H2,(H2,13,18)(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHMYWHHVFPELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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